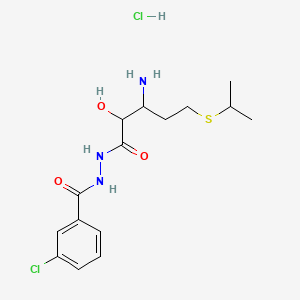![molecular formula C88H64Br4O8Rh2 B12320307 Tetrakis[(R)-(-)-[(1R)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II)](/img/structure/B12320307.png)
Tetrakis[(R)-(-)-[(1R)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis[®-(-)-[(1R)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II) is a complex organometallic compound. It is known for its unique structure, which includes a dirhodium core coordinated with four chiral cyclopropanecarboxylato ligands. This compound is often used in asymmetric synthesis and catalysis due to its high enantioselectivity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis[®-(-)-[(1R)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II) typically involves the reaction of dirhodium(II) acetate with the corresponding chiral carboxylic acid ligand. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired complex .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and atmosphere, to ensure high yield and purity. The use of automated systems and reactors is common in industrial settings to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Tetrakis[®-(-)-[(1R)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: It can also be reduced, although this is less common.
Substitution: The ligands can be substituted with other carboxylates or similar groups, altering the compound’s properties and reactivity.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various carboxylic acids for substitution reactions. The reactions are typically carried out in organic solvents such as dichloromethane or toluene, under controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dirhodium(III) species, while substitution reactions can produce a variety of dirhodium complexes with different ligands .
Scientific Research Applications
Mechanism of Action
The mechanism by which Tetrakis[®-(-)-[(1R)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II) exerts its effects involves the coordination of the dirhodium core with substrates, facilitating various catalytic processes. The chiral ligands create a specific environment that promotes enantioselective reactions. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve the activation of substrates through coordination to the dirhodium center .
Comparison with Similar Compounds
Similar Compounds
Tetrakis[(S)-(+)-[(1S)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II): The enantiomer of the compound , with similar properties but opposite chirality.
Tetrakis[®-(-)-[(1R)-1-(4-chlorophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II): A similar compound with a chlorine substituent instead of bromine, affecting its reactivity and selectivity.
Uniqueness
Tetrakis[®-(-)-[(1R)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II) is unique due to its specific chiral environment and the presence of bromine, which can influence its electronic properties and reactivity. This makes it particularly effective in certain asymmetric synthesis reactions where other similar compounds may not perform as well .
Properties
Molecular Formula |
C88H64Br4O8Rh2 |
|---|---|
Molecular Weight |
1774.9 g/mol |
IUPAC Name |
(1R)-1-(4-bromophenyl)-2,2-diphenylcyclopropane-1-carboxylate;rhodium(2+) |
InChI |
InChI=1S/4C22H17BrO2.2Rh/c4*23-19-13-11-18(12-14-19)22(20(24)25)15-21(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17;;/h4*1-14H,15H2,(H,24,25);;/q;;;;2*+2/p-4/t4*22-;;/m0000../s1 |
InChI Key |
AUKMNKVXIVVWIG-JOECBHQBSA-J |
Isomeric SMILES |
C1[C@](C1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=C(C=C4)Br)C(=O)[O-].C1[C@](C1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=C(C=C4)Br)C(=O)[O-].C1[C@](C1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=C(C=C4)Br)C(=O)[O-].C1[C@](C1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=C(C=C4)Br)C(=O)[O-].[Rh+2].[Rh+2] |
Canonical SMILES |
C1C(C1(C2=CC=C(C=C2)Br)C(=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.C1C(C1(C2=CC=C(C=C2)Br)C(=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.C1C(C1(C2=CC=C(C=C2)Br)C(=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.C1C(C1(C2=CC=C(C=C2)Br)C(=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.[Rh+2].[Rh+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl N-[6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12320228.png)
![methyl 4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12320231.png)
![(9R)-15,16-dimethoxy-10,10-dimethyl-10-azatetracyclo[7.7.1.0(2),.0(1)(3),(1)]heptadeca-1(16),2,4,6,13(17),14-hexaen-10-ium](/img/structure/B12320243.png)
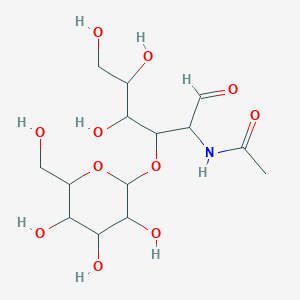
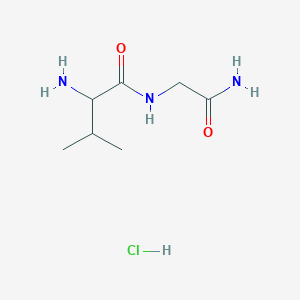

![3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride](/img/structure/B12320261.png)
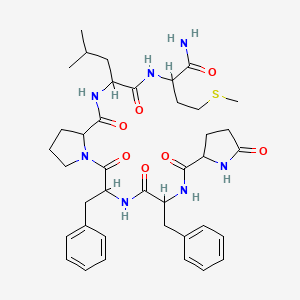

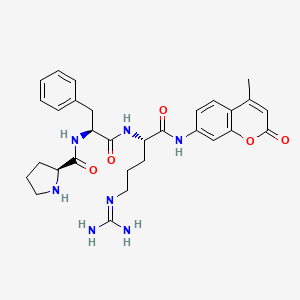

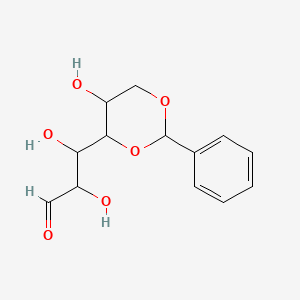
![3,4,19-Trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-5-ol](/img/structure/B12320299.png)
